

N-Octadecanoyl-L-homoserine lactone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Octadecanoyl-L-homoserine lactone*

Cat. No.: B022371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria, most notably in the nitrogen-fixing symbiont *Sinorhizobium meliloti*. As a key regulator of bacterial communication and gene expression, understanding its physicochemical properties, such as solubility and stability, is paramount for researchers in microbiology, drug development, and agricultural sciences. This technical guide provides a comprehensive overview of the available data on the solubility and stability of C18-HSL, along with detailed experimental protocols for their determination and an illustration of its relevant signaling pathway.

Solubility of N-Octadecanoyl-L-homoserine lactone

The long acyl chain of **N-Octadecanoyl-L-homoserine lactone** confers a lipophilic nature, which dictates its solubility in various solvents. Quantitative data on the solubility of C18-HSL is limited in publicly available literature. However, based on product information and the general properties of long-chain AHLs, the following information has been compiled. For comparative purposes, solubility data for other long-chain AHLs are also presented.

Table 1: Solubility of **N-Octadecanoyl-L-homoserine lactone** and other Long-Chain Acyl-Homoserine Lactones

Compound	Solvent	Solubility (approx.)	Reference
N-Octadecanoyl-L-homoserine lactone (C18-HSL)	Chloroform	0.5 mg/mL	Cayman Chemical Product Information
N-Dodecanoyl-L-homoserine lactone (C12-HSL)	Chloroform	~10 mg/mL	Cayman Chemical Product Information [1]
DMSO	~1 mg/mL		Cayman Chemical Product Information [1]
Dimethyl formamide (DMF)	~1 mg/mL		Cayman Chemical Product Information [1]
N-3-oxo-Dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)	DMSO	~20 mg/mL	Cayman Chemical Product Information [2]
Dimethyl formamide (DMF)	~20 mg/mL		Cayman Chemical Product Information [2]
N-Octanoyl-L-homoserine lactone (C8-HSL)	DMSO	~20 mg/mL	Cayman Chemical Product Information [3]
Dimethyl formamide (DMF)	~20 mg/mL		Cayman Chemical Product Information [3]
DMSO:PBS (pH 7.2) (1:2)	~0.3 mg/mL		Cayman Chemical Product Information [3]

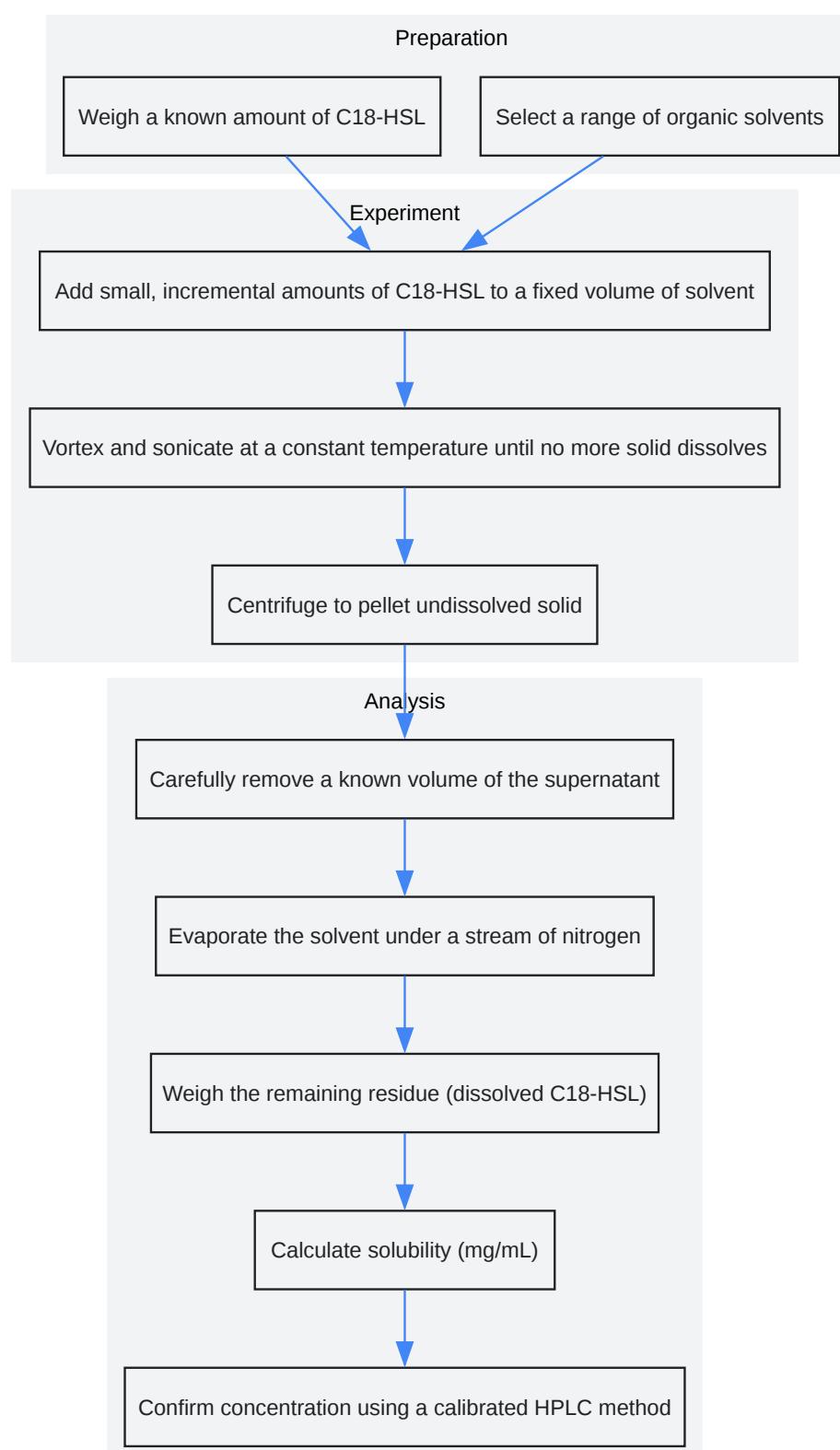
Stability of N-Octadecanoyl-L-homoserine lactone

The stability of AHLs is a critical factor in their biological activity and is primarily influenced by pH, temperature, and the length of the acyl side chain. The principal mechanism of AHL degradation is the hydrolysis of the lactone ring, a process known as lactonolysis, which is accelerated under alkaline conditions and at elevated temperatures. Generally, AHLs with

longer acyl chains, such as C18-HSL, exhibit greater stability compared to their short-chain counterparts[4][5].

While specific quantitative kinetic data for the degradation of C18-HSL is not readily available, the general principles of AHL stability can be summarized as follows:

- pH-Dependent Stability: AHLs are most stable in acidic to neutral pH environments. As the pH increases into the alkaline range, the rate of lactonolysis increases significantly.
- Temperature-Dependent Stability: Higher temperatures accelerate the rate of lactone hydrolysis[4][5].
- Acyl Chain Length: Longer acyl chains generally confer greater stability to the lactone ring[4][5].


Table 2: General Stability Profile of N-Acyl-Homoserine Lactones

Condition	Effect on Stability	Reference
Storage (Solid State)	Stable for \geq 4 years at -20°C.	Cayman Chemical Product Information
Alkaline pH	Rapid degradation via lactonolysis. The rate of hydrolysis increases with increasing pH.	[4][5]
Acidic to Neutral pH	Relatively stable.	[4][5]
Elevated Temperature	Increased rate of degradation.	[4][5]
Aqueous Solutions	Limited stability, especially at neutral to alkaline pH. It is recommended to prepare fresh aqueous solutions for immediate use.	[3]
Protic Solvents (e.g., Ethanol, Methanol)	Not recommended for long-term storage as they have been shown to open the lactone ring.	[1][2][6][7]

Experimental Protocols

Protocol for Determining the Solubility of N-Octadecanoyl-L-homoserine lactone

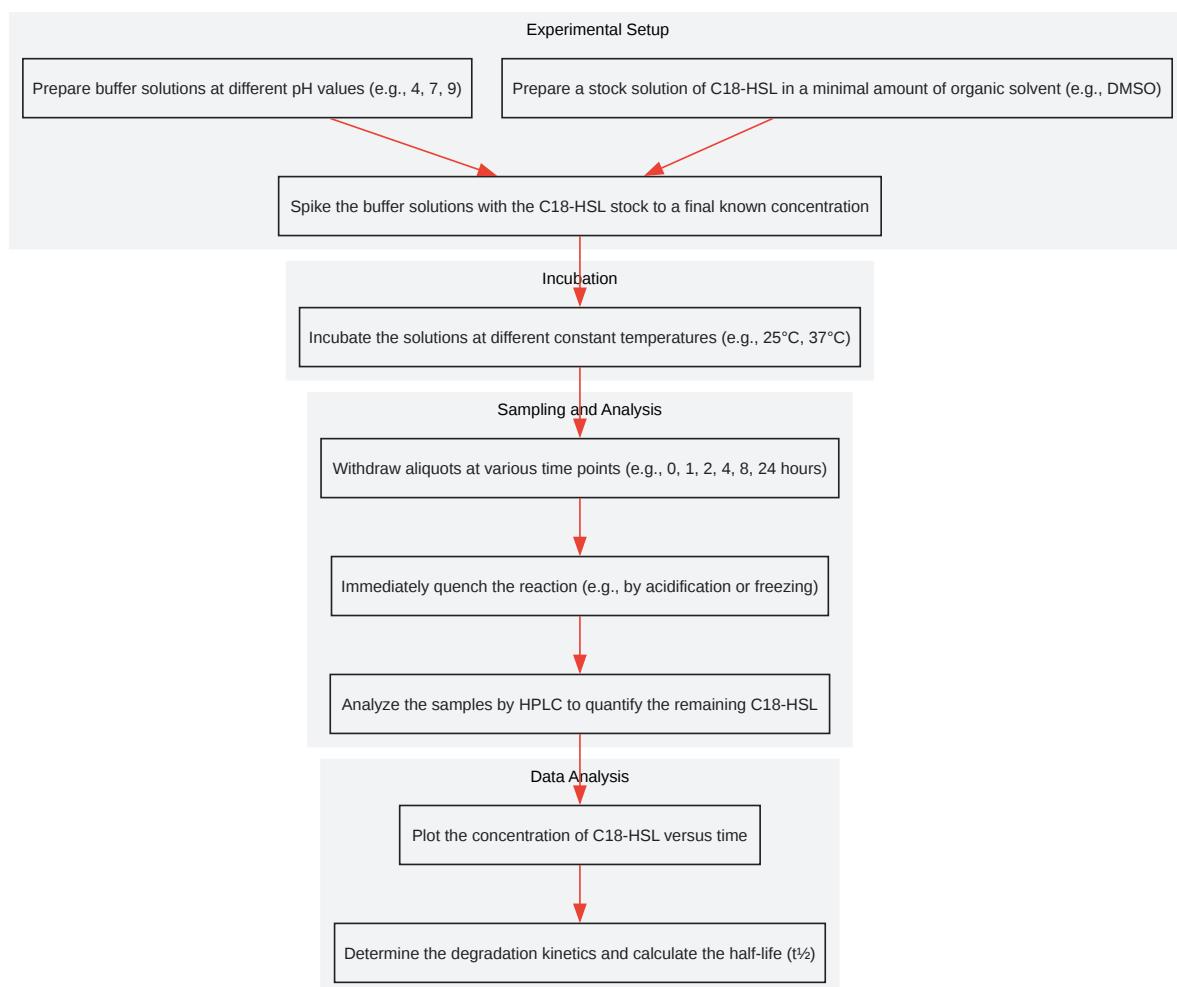
This protocol outlines a general method for determining the solubility of C18-HSL in various organic solvents using a gravimetric method followed by confirmation with High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for determining the solubility of C18-HSL.

Materials:

- **N-Octadecanoyl-L-homoserine lactone** (solid)
- Selected organic solvents (e.g., chloroform, DMSO, ethanol, methanol, acetonitrile)
- Analytical balance
- Vortex mixer
- Sonicator bath
- Centrifuge
- Micropipettes
- Evaporation system (e.g., nitrogen evaporator)
- HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Methodology:


- Preparation of Saturated Solutions:
 - To a series of vials, add a fixed volume (e.g., 1 mL) of each solvent to be tested.
 - Add a pre-weighed excess amount of C18-HSL to each vial.
 - Seal the vials and agitate them using a vortex mixer and sonicator at a controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
 - After incubation, visually confirm that excess solid C18-HSL remains, indicating a saturated solution.
- Gravimetric Analysis:
 - Centrifuge the vials to pellet the undissolved solid.

- Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) and transfer it to a pre-weighed vial.
- Evaporate the solvent from the supernatant completely under a gentle stream of nitrogen.
- Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of C18-HSL dissolved in the known volume of the solvent.
- Calculate the solubility in mg/mL.

- HPLC Confirmation:
 - Prepare a stock solution of C18-HSL of known concentration in a suitable solvent (e.g., acetonitrile).
 - Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
 - Dilute the saturated supernatant from the solubility experiment and analyze it by HPLC.
 - Determine the concentration of C18-HSL in the supernatant using the calibration curve, thereby confirming the solubility.

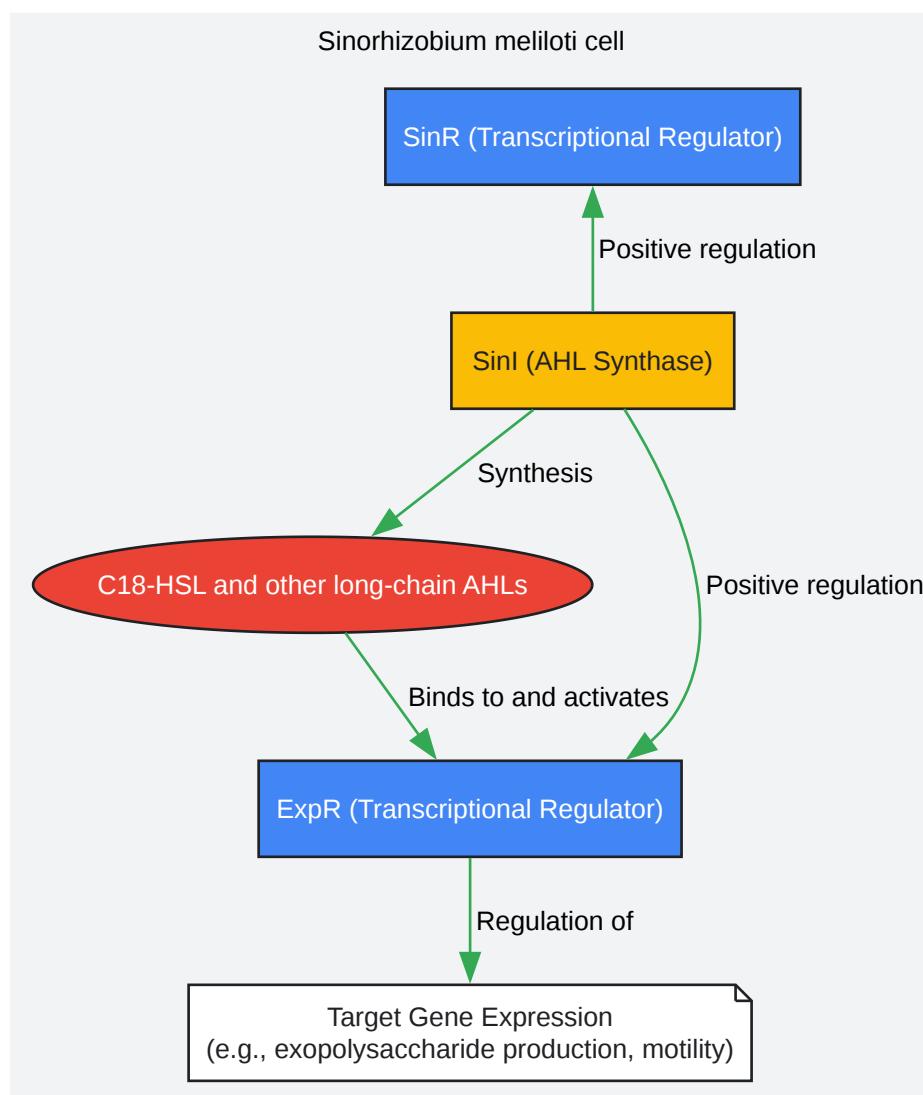
Protocol for Assessing the Stability of N-Octadecanoyl-L-homoserine lactone

This protocol describes a method to evaluate the stability of C18-HSL at different pH values and temperatures by monitoring its degradation over time using HPLC.

[Click to download full resolution via product page](#)**Figure 2.** Workflow for assessing the stability of C18-HSL.

Materials:

- **N-Octadecanoyl-L-homoserine lactone**
- Buffer solutions of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH)
- DMSO or another suitable organic solvent
- Temperature-controlled incubators or water baths
- HPLC system with a C18 column and a suitable detector
- Quenching agent (e.g., a strong acid like HCl)


Methodology:

- Sample Preparation:
 - Prepare a concentrated stock solution of C18-HSL in a minimal amount of DMSO to ensure its dissolution.
 - In separate reaction vessels, add the buffer solutions of different pH values.
 - Spike each buffer solution with a small volume of the C18-HSL stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
- Incubation and Sampling:
 - Incubate the prepared solutions at the desired temperatures.
 - At predetermined time intervals, withdraw an aliquot from each reaction vessel.
 - Immediately quench the degradation reaction in the aliquot. This can be achieved by adding a small amount of strong acid to lower the pH or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

- HPLC Analysis:
 - Analyze the collected samples by a validated HPLC method to quantify the concentration of the intact C18-HSL. The appearance of a new peak corresponding to the hydrolyzed form (N-octadecanoyl-L-homoserine) can also be monitored.
- Data Analysis:
 - Plot the concentration of C18-HSL as a function of time for each pH and temperature condition.
 - Determine the order of the degradation reaction (often first-order for lactonolysis).
 - Calculate the degradation rate constant (k) from the slope of the line of the natural logarithm of the concentration versus time.
 - Calculate the half-life ($t_{1/2}$) of C18-HSL under each condition using the formula: $t_{1/2} = 0.693 / k$.

Signaling Pathway of N-Octadecanoyl-L-homoserine lactone in *Sinorhizobium meliloti*

In *Sinorhizobium meliloti*, C18-HSL is a key signaling molecule in the SinR/SinI quorum-sensing system, which regulates various physiological processes, including exopolysaccharide production and motility.

[Click to download full resolution via product page](#)

Figure 3. The SinR/SinI quorum-sensing pathway in *S. meliloti*.

The core of this system consists of:

- **SinI:** An AHL synthase that produces a range of long-chain AHLs, including C18-HSL.
- **SinR and ExpR:** Transcriptional regulators of the LuxR family.

The regulatory circuit can be summarized as follows:

- The **SinI** protein synthesizes C18-HSL and other long-chain AHLs.

- As the bacterial population density increases, the concentration of these AHLs also increases.
- The AHLs bind to and activate the transcriptional regulator ExpR.
- The activated ExpR-AHL complex then modulates the expression of target genes, influencing phenotypes such as exopolysaccharide synthesis and motility.
- There is also evidence of cross-regulation within the system, where SinR and the ExpR-AHL complex can influence the expression of sinI.

This guide provides a foundational understanding of the solubility and stability of **N-Octadecanoyl-L-homoserine lactone**. Further research is needed to establish more precise quantitative data for this important signaling molecule, which will undoubtedly aid in the development of novel strategies for modulating bacterial communication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of *Yersinia pseudotuberculosis* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [N-Octadecanoyl-L-homoserine lactone: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b022371#solubility-and-stability-of-n-octadecanoyl-l-homoserine-lactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com